molecular formula C11H8N2O2 B1332958 5-Nitro-2-phenylpyridine CAS No. 89076-64-2

5-Nitro-2-phenylpyridine

Cat. No. B1332958
CAS RN: 89076-64-2
M. Wt: 200.19 g/mol
InChI Key: WJOAJTWVYTULDB-UHFFFAOYSA-N
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Description

5-Nitro-2-phenylpyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The nitropyridines are known for their diverse chemical reactivity and have been the subject of various synthetic and analytical studies due to their potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 5-nitro-2-phenylpyridine and its derivatives can be achieved through various pathways. One approach involves the substitution reactions of 5-nitropyridine-2-sulfonic acid, where the sulfonate group is replaced by different nucleophiles, such as oxygen, nitrogen, and halogen nucleophiles, to yield a range of 2,5-disubstituted pyridines . Another method utilizes 2,2'-dithiobis(5-nitropyridine) for the activation of cysteine in peptides, leading to asymmetric disulfide formation and the introduction of the 5-nitro-2-pyridinesulfenyl group . Additionally, multicomponent reactions have been employed to synthesize 4-unsubstituted 5-nitropyridine derivatives, which upon oxidation yield 5-nitro-6-phenylpyridines .

Molecular Structure Analysis

The molecular structure of 5-nitro-2-phenylpyridine and its isomers has been studied using various spectroscopic techniques and quantum chemical calculations. The vibrational characteristics of the hydrazo group in these compounds have been analyzed in relation to the inter- and intra-molecular hydrogen bonds formed within the molecules . Single crystal X-ray diffraction studies have also been conducted to elucidate the non-proton transfer co-crystal structures of 2-amino-5-nitropyridine with other compounds, revealing intricate hydrogen bonding patterns .

Chemical Reactions Analysis

5-Nitro-2-phenylpyridine can undergo a variety of chemical reactions. For instance, nitration reactions have been explored, where nitro groups are introduced into different positions of the pyridine ring or its substituents . The reactivity of the nitro group in these compounds allows for further functionalization and the creation of diverse chemical structures. The excited states of hydrazo-compounds, including 5-nitro-2-phenylpyridine, have been investigated through electronic absorption and emission spectra, providing insights into the electronic properties and potential applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-2-phenylpyridine derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the compound's reactivity, solubility, and stability. The electronic properties, such as the HOMO-LUMO transition, have been characterized using quantum chemical calculations, which are crucial for understanding the behavior of these compounds in various chemical environments . The synthesis and reactions of nitropyridines have been extensively studied, highlighting the versatility and regioselectivity of these compounds in chemical transformations .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Crystallography .

Summary of the Application

5-Nitro-2-phenylpyridine is used in the synthesis of a platinum complex, specifically chlorido-(5-nitro-2-phenylpyridine-κ2N,C)-[(methylsulfinyl)methane-κ1S]platinum(II), C13H13ClN2O3PtS .

Methods of Application or Experimental Procedures

5-Nitro-2-phenylpyridine (0.2402g, 0.0012mol) and K2PtCl4 (1.6602g, 0.0004mol) were suspended in 2-ethoxyethanol (90mL). Under a nitrogen atmosphere, the suspension liquid was stirred at 80°C for 10h, 2-ethoxyethanol was removed by a rotary evaporator, and DMSO (20mL) was added and stirred at 20°C for 10h .

Results or Outcomes

The result of this experiment was the successful synthesis of the platinum complex. The crystal structure of the complex was determined, with a monoclinic crystal system and space group C2/c. The unit cell dimensions were a = 7.9405 (8) Å, b = 18.0744 (18) Å, c = 21.513 (2) Å, β = 98.781 (1)°, Z = 8, V = 3051.3 (5) Å3 .

Application 2: Organic Synthesis

Specific Scientific Field

The specific scientific field for this application is Organic Synthesis .

Summary of the Application

5-Nitro-2-phenylpyridine is used in the synthesis of various substituted pyridines . It has been used to synthesize a series of 2-substituted-5-nitropyridines .

Methods of Application or Experimental Procedures

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Results or Outcomes

The result of this experiment was the successful synthesis of various substituted pyridines. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .

Application 3: Organic Synthesis

Specific Scientific Field

The specific scientific field for this application is Organic Synthesis .

Summary of the Application

5-Nitro-2-phenylpyridine is used in the synthesis of various substituted pyridines . It has been used to synthesize a series of 2-substituted-5-nitropyridines .

Methods of Application or Experimental Procedures

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Results or Outcomes

The result of this experiment was the successful synthesis of various substituted pyridines. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .

Safety And Hazards

5-Nitro-2-phenylpyridine is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

5-nitro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOAJTWVYTULDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376530
Record name 5-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-phenylpyridine

CAS RN

89076-64-2
Record name 5-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Pd(PPh3)4 (354 mg, 1.58 mmol), 2-chloro-5-nitropyridine (5.00 g, 31.5 mmol), and phenylboronic acid (4.61 g, 37.8 mmol) was degassed and filled with nitrogen gas three times. The mixture was treated with 40 mL of DME and aqueous 2 M potassium carbonate (80.0 mmol) solution and heated to reflux. After 4 hours, the reaction mixture was cooled to room temperature and diluted with 100 mL of ethyl acetate and 50 mL of water. The phases were separated and the aqueous layer was extracted with three 100 mL portions of ethyl acetate. The combined organic layers were washed with 100 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Chromatography on SiO2 (0% to 50% ethyl acetate in hexanes, gradient) give 4.60 g of 5-nitro-2-phenylpyridine (73% yield).
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.61 g
Type
reactant
Reaction Step Three
Quantity
354 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of toluene (15 mL) and water (5 mL) was degassed with argon for 5 minutes. Sodium carbonate (0.802 g, 0.00454 mole) was then added and the mixture was degassed with argon for 5 minutes. Phenylboronic acid (0.587 g, 0.00454 mole) and 2-chloro-5-nitro-pyridine (0.6 g, 0.0037 8 mole) were then added and the resulting mixture was degassed with argon for 5 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.878 g, 0.00076 mole) was added and the mixture was degassed with argon for 5 minutes. The resulting mixture was then heated to reflux for 3 hours. The mixture was diluted with ethyl acetate, and the organic layer was washed with water followed by brine solution. The ethyl acetate layer was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography using silica gel 60-120 mesh (5% ethyl acetate in hexane) afforded 0.5 g (66%) of 5-nitro-2-phenyl-pyridine. LCMS purity: 201 (M+1)+, 98.2%, 1H NMR (DMSO-d6): δ 9.5 (s, 1H), 8.55 (dd, 1H), 8.1 (m, 2H), 7.9 (d, 1H), 7.55 (m, 3H). To a stirred solution of 5-nitro-2-phenyl-pyridine (0.5 g, 0.0025 mole) in THF (10 mL) was added ammonium chloride (1.1 g, 0.020 mole) dissolved in water (15 mL). Methanol (5 mL) was then added, resulting in a clear solution. Zinc powder (1.3 g, 0.020 mole) was then added portionwise and the resulting mixture was stirred for 1 hour. The mixture was filtered through a bed of celite and the filtrate was concentrated under reduced pressure. The residue was extracted with ethyl acetate, and the organic layer was washed with brine solution, dried over Na2SO4, and evaporated under reduced pressure to afford 0.35 g (82%) of 6-phenyl-pyridin-3-ylamine. LCMS purity: 171.08 (M+1)+, 87.9%, 1H NMR (DMSO-d6): δ 8.12 (d, 1H), 8.0 (d, 2H), 7.72 (d, 1H), 7.48 (t, 2H), 7.36 (t, 1H), 7.1 (dd, 1H), 5.6 (s, 2).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.802 g
Type
reactant
Reaction Step Two
Quantity
0.587 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.878 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-nitropyridine (LXXI) (302 mg, 1.49 mmol) in a mixture of dioxane (14 mL) and water (3 mL) was added phenylboronic acid (LXXII) (199 mg, 1.64 mmol), Pd(PPh3)4 (86 mg, 0.74 mmol) and K3PO4 (473 mg, 2.23 mmol). The reaction was microwaved at 95° C. for 1 h. The reaction was cooled and the organic phase was separated, dried over MgSO4 and evaporated under vacuum. The residue was purified by silica gel column chromatography (100% hexane→5:95 EtOAc:hexane) to give 5-nitro-2-phenylpyridine (LXXIII) as off-white needles (254 mg, 1.27 mmol, 85% yield). ESIMS found for C11H8N2O2 m/z 200.9 (M+H).
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Name
Quantity
473 mg
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Chloro-5-nitropyridine (3.0 g, 18.9 mmol), phenylboronic acid (2.5 g, 20.8 mmol), and tetrakis(triphenylphosphine)palladium (0.2 g, 0.2 mmol) were added to 1,2-dimethoxyethan (30 ml), then degassed and purged with nitrogen three times under reduced pressure. Under nitrogen atmosphere the mixture was stirred at room temperature for 20 minutes, then 1M aqueous sodium carbonate (40 ml) was poured in, and the temperature was raised to 80° C. After the reaction at 80° C. for 6 hours, the mixture was cooled to room temperature and crystallized with addition of water. The precipitated crystals were filtered to give the title compound (3.7 g, 96.8%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
96.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
H Zou, W Tan, JG Zhang - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
… Crystal structure of chlorido-(5-nitro-2-phenylpyridine-κ 2 N,C)-[(methylsulfinyl)methane-κ 1 S]platinum(II), C 13 H 13 ClN 2 O 3 PtS … 5-nitro-2-phenylpyridine (0. 2402 g, 0.0012 mol) and …
Number of citations: 2 www.degruyter.com
ME Olumba, RM O'Donnell, TN Rohrabaugh Jr… - Inorganic …, 2022 - ACS Publications
In this work, we introduce a series of cyclometalated iridium complexes and evaluate the suitability of this class of compounds in nonlinear optical (NLO) applications, with an emphasis …
Number of citations: 3 pubs.acs.org
S Zafar, ZH Khan, MS Khan - CANADIAN JOURNAL OF PURE AND …, 2012 - Citeseer
… The value of β for 5nitro-2-phenylpyridine (NPP) computed with ab initio/RHF and that with DFT/B3LYP are found to be 13.58 x10-30 esu 42.95 x10-30 esu and respectively. The …
Number of citations: 1 citeseerx.ist.psu.edu
Y Goriya, CV Ramana - Chemistry–A European Journal, 2012 - Wiley Online Library
… (1 m) did not react under these reaction conditions, the formation of small amounts of directed-propenylation product 2 n was observed when using 5-nitro-2-phenylpyridine (1 n; see the …
GP Sagitullina, AK Garkushenko… - Chemistry of …, 2011 - Springer
… 3-Amino-6-methyl-5-nitro-2-phenylpyridine (9a). A solution of carbamate 7a (0.5 g, 1.7 mmol) in a mixture of glacial acetic acid (1.4 ml) and conc. H 2 SO 4 (0.8 ml) was heated at 80 for …
Number of citations: 4 link.springer.com
GW Ejuh, S Nouemo, FT Nya, NJ Marie - Journal of the Iranian Chemical …, 2016 - Springer
… -member and five-member aromatic units such as benzene, pyridine, thiophene pyrrole, N,N-dimethyl-5-nitropyridin-2-amine, N,N-diethyl-5-nitropyridin-2-amine 5-nitro-2-phenylpyridine…
Number of citations: 19 link.springer.com
GP Sagitullina, AK Garkushenko… - Chemistry of …, 2009 - search.ebscohost.com
Cyclocondensation of sodium nitromalone dialdehyde with different enamines gave 3-acetyl (benzoyl, cyano, cyclopropanoyl, carbethoxy)-2-methyl (phenyl)-5-nitropyridines. With the …
Number of citations: 7 search.ebscohost.com
ZJ Quan, FQ Jing, Z Zhang, YX Da… - European Journal of …, 2013 - Wiley Online Library
Pyrimidin‐2‐yl sulfonates, as a reaction partner, can be easily prepared from inexpensive commercial materials and are efficiently cross‐coupled with arylboronic acids and terminal …
GW Ejuh, N JEAN MARIE - The African Review of Physics, 2014 - aphysrev.ictp.it
… and five-member aromatic units, such as benzene, pyridine, Thiophene, pyrrole, N,N- dimethyl-5nitropyridin-2-amine, N,N-diethyl-5-nitropyridin2-amine 5-nitro-2-phenylpyridine, and …
Number of citations: 9 aphysrev.ictp.it
ME Olumba - 2023 - uh-ir.tdl.org
Iridium has over the last half-century proven to be a critical material necessary to sustain many of the technologies of our modern world. Iridium’s uses in optoelectronic and photonic …
Number of citations: 2 uh-ir.tdl.org

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